molecular formula C15H12INO B11180356 2,3-dihydro-1H-indol-1-yl(3-iodophenyl)methanone

2,3-dihydro-1H-indol-1-yl(3-iodophenyl)methanone

Cat. No.: B11180356
M. Wt: 349.17 g/mol
InChI Key: XLFRJULIBDTITJ-UHFFFAOYSA-N
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Description

Indolin-1-yl(3-iodophenyl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features an indoline ring fused with a phenyl ring substituted with an iodine atom, making it a unique structure with potential for various chemical and biological applications.

Chemical Reactions Analysis

Types of Reactions

Indolin-1-yl(3-iodophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The indoline ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Indolin-1-yl(3-iodophenyl)methanone involves its interaction with specific molecular targets and pathways. For example, its neuroprotective effects are attributed to its ability to bind to N-methyl-D-aspartic acid receptors (NMDA-GluN2B) and reduce the secretion of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This interaction helps in mitigating neuronal damage and improving neurological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indolin-1-yl(3-iodophenyl)methanone stands out due to its unique structure, which combines an indoline ring with a 3-iodophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12INO

Molecular Weight

349.17 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-(3-iodophenyl)methanone

InChI

InChI=1S/C15H12INO/c16-13-6-3-5-12(10-13)15(18)17-9-8-11-4-1-2-7-14(11)17/h1-7,10H,8-9H2

InChI Key

XLFRJULIBDTITJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)I

Origin of Product

United States

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